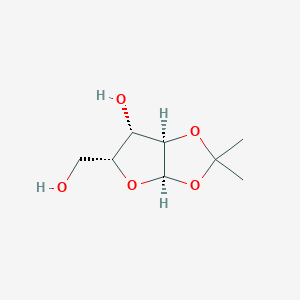

1,2-O-isopropylidene-alpha-D-xylofuranose

Descripción

El clorhidrato de zoniporida es un inhibidor potente y selectivo de la isoforma 1 del intercambiador sodio-hidrógeno (NHE-1). Este compuesto juega un papel crucial en el mantenimiento de la homeostasis del pH intracelular en varios tipos de células de mamíferos. NHE-1 se expresa principalmente en el corazón, donde es esencial para mantener el equilibrio del pH de los cardiomiocitos. El clorhidrato de zoniporida ha sido estudiado extensamente por sus efectos cardioprotectores, particularmente en la reducción de la lesión por isquemia-reperfusión miocárdica .

Structure

2D Structure

Propiedades

IUPAC Name |

(3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQZVBVVJJRKM-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885111 | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20031-21-4 | |

| Record name | 1,2-O-Isopropylidene-α-D-xylofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20031-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020031214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Xylofuranose, 1,2-O-(1-methylethylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Traditional Sulfuric Acid Method

A widely cited procedure involves treating D-xylose (5 ) with excess acetone in the presence of concentrated sulfuric acid (H₂SO₄ ) as the catalyst. The reaction proceeds at room temperature for 12 hours, after which the mixture is neutralized with aqueous sodium carbonate (Na₂CO₃ ) to hydrolyze excess acetonide byproducts. Filtration and concentration yield a crude product, which is purified via silica gel chromatography to achieve an 87% yield of crystalline 1,2-O-isopropylidene-α-D-xylofuranose (6 ). Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (1.9 mL per 190 mL acetone) |

| Reaction Time | 12 hours |

| Neutralization Agent | Na₂CO₃ |

| Yield | 87% |

This method prioritizes simplicity and scalability, making it suitable for industrial applications.

Magnesium Sulfate-Assisted Acetalation

An alternative approach employs MgSO₄ as a dehydrating agent to enhance acetal formation. L-(-)-xylose (133 ) is suspended in acetone with MgSO₄ and H₂SO₄ , followed by neutralization with ammonium hydroxide (NH₄OH ) and subsequent hydrolysis with hydrochloric acid (HCl ). The final pH adjustment to ~7 using potassium phosphate (K₃PO₄ ) precedes extraction with ethyl acetate (EtOAc ) and chromatography, yielding 52% of the product as a yellow oil. While this method is effective for lab-scale synthesis, the lower yield compared to the traditional method suggests inefficiencies in byproduct removal.

Partial Hydrolysis Optimization

The crude acetalation product often contains bis-acetonide impurities, necessitating controlled hydrolysis to isolate the monoprotected derivative.

One-Pot Hydrolysis Strategy

In the traditional method, partial hydrolysis is integrated into the acetalation workflow. After acetalation, the reaction mixture is directly treated with Na₂CO₃ , selectively hydrolyzing the bis-acetonide without affecting the desired monoprotected compound. This streamlined process avoids intermediate isolation, reducing material loss and improving yield.

Stepwise Hydrolysis with Acid-Base Neutralization

The MgSO₄-assisted method employs a two-step hydrolysis: initial neutralization with NH₄OH to pH ~9, followed by acidification with HCl to pH ~2. This sequential approach ensures complete hydrolysis of byproducts but introduces complexity, as evidenced by the 52% yield.

Catalytic and Solvent Innovations

Recent advancements focus on optimizing catalysts and solvents to improve efficiency.

Lewis Acid Catalysis

While H₂SO₄ remains the standard catalyst, exploratory studies suggest that trimethylsilyl triflate (TMSOTf ) and bis(trimethylsilyl)acetamide (BSA ) can enhance acetalation kinetics in non-aqueous solvents like acetonitrile. However, these conditions are primarily used in glycosylation reactions rather than in the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose itself.

Solvent Selection

Acetone is universally employed as both the solvent and reactant. Its excess ensures rapid equilibration toward acetal formation. Polar aprotic solvents like THF are reserved for subsequent derivatization steps, such as tosylation or benzoylation.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography with EtOAc/hexane gradients (1:1 to 1:3) is the primary purification method. The product elutes as a distinct fraction, confirmed by thin-layer chromatography (TLC ).

Crystallization Techniques

Recrystallization from aqueous ethanol yields colorless crystals, though the compound often persists as a waxy solid or coarse crystals under ambient conditions.

Analytical Data

Scalability and Industrial Adaptation

Kilogram-Scale Production

The traditional H₂SO₄ -acetone method has been scaled to produce 76.1 g of intermediate 7 (92% yield) in a single batch. Key considerations include:

-

Efficient neutralization to prevent decomposition.

-

Use of EtOAc for extraction to minimize emulsion formation.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Purity | Scalability |

|---|---|---|---|---|

| H₂SO₄-Acetone | H₂SO₄ | 87% | ≥98.5% | High |

| MgSO₄-H₂SO₄ | H₂SO₄, MgSO₄ | 52% | ~95% | Moderate |

The H₂SO₄-acetone method outperforms alternatives in yield and scalability, making it the gold standard for both research and industrial applications.

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de zoniporida sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar la porción de quinolina, alterando potencialmente la actividad del compuesto.

Reducción: Las reacciones de reducción pueden afectar el anillo de pirazol, impactando la estabilidad general del compuesto.

Sustitución: Las reacciones de sustitución, particularmente en el anillo de quinolina, pueden conducir a derivados con diferentes propiedades farmacológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los agentes halogenantes como el cloro o el bromo a menudo se emplean.

Productos principales formados:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2-O-Isopropylidene-alpha-D-xylofuranose has the molecular formula and a molecular weight of 190.19 g/mol. The compound features a furanose ring structure, which contributes to its reactivity and utility in synthetic chemistry. Its solubility in water is notably high, making it suitable for various aqueous reactions and processes .

Scientific Research Applications

This compound finds applications across multiple domains of scientific research:

1. Organic Synthesis:

- Glycosides and Oligosaccharides: This compound is primarily used as a precursor for synthesizing glycosidic bonds, which are crucial in forming glycosides and oligosaccharides. These compounds have extensive applications in drug development and as intermediates in carbohydrate chemistry .

2. Biochemical Reagent:

- Cell Biology: It serves as a biochemical reagent in various cell biology experiments, including cell culture and transfection studies. The compound's ability to participate in enzymatic reactions makes it useful for investigating metabolic pathways .

- Molecular Biology Techniques: It is employed in molecular biology for applications such as PCR, DNA sequencing, and protein purification, facilitating various analyses related to genetic material .

3. Pharmaceutical Development:

- Drug Formulation: this compound is explored for its potential to enhance the solubility and bioavailability of pharmaceutical compounds. Its role as an excipient can improve drug formulation stability and efficacy .

- Antiviral Research: The compound has shown promise in antiviral studies, particularly against viruses such as HIV and influenza. Its derivatives are being investigated for their ability to inhibit viral replication .

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Glycosides, Oligosaccharides | Key precursor for glycosidic bond formation |

| Cell Biology | Cell culture, Transfection | Used as a biochemical reagent |

| Molecular Biology | PCR, DNA Sequencing, Protein Purification | Facilitates analysis of genetic material |

| Pharmaceutical Development | Drug formulation, Antiviral research | Enhances solubility and bioavailability |

Case Studies

Case Study 1: Synthesis of Glycosides

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize various glycosides through selective glycosylation reactions. The study demonstrated that the compound's furanose structure allows for regioselective modifications that are advantageous for creating complex carbohydrate structures .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of derivatives of this compound against HIV. The results indicated that specific modifications to the compound enhanced its efficacy as an inhibitor of viral replication, suggesting potential therapeutic applications in HIV treatment .

Mecanismo De Acción

El clorhidrato de zoniporida ejerce sus efectos inhibiendo selectivamente la isoforma 1 del intercambiador sodio-hidrógeno (NHE-1). Esta inhibición evita el intercambio de iones sodio por iones hidrógeno a través de la membrana celular, manteniendo así el equilibrio del pH intracelular. Los objetivos moleculares incluyen la proteína NHE-1, y las vías involucradas están principalmente relacionadas con el transporte iónico y la regulación del pH. Este mecanismo es crucial para proteger las células cardíacas del daño isquémico y reducir el tamaño del infarto .

Compuestos similares:

Rimeporida: Otro inhibidor de NHE-1 con efectos cardioprotectores similares.

Cariporida: Conocido por su potente inhibición de NHE-1 y su uso en la reducción de la lesión miocárdica.

Benzoylguanidina: Un compuesto con actividad inhibitoria comparable sobre NHE-1.

Singularidad del clorhidrato de zoniporida: El clorhidrato de zoniporida destaca por su alta selectividad y potencia para NHE-1, con un valor de IC50 de 14 nM. También exhibe un perfil farmacocinético favorable, que incluye una unión moderada a proteínas plasmáticas y una vida media de 1,5 horas en modelos preclínicos. Estas propiedades lo convierten en una herramienta valiosa tanto en aplicaciones de investigación como terapéuticas .

Comparación Con Compuestos Similares

Rimeporide: Another NHE-1 inhibitor with similar cardioprotective effects.

Cariporide: Known for its potent inhibition of NHE-1 and use in reducing myocardial injury.

Benzoylguanidine: A compound with comparable inhibitory activity on NHE-1.

Uniqueness of Zoniporide Hydrochloride: Zoniporide hydrochloride stands out due to its high selectivity and potency for NHE-1, with an IC50 value of 14 nM. It also exhibits a favorable pharmacokinetic profile, including moderate plasma protein binding and a half-life of 1.5 hours in preclinical models. These properties make it a valuable tool in both research and therapeutic applications .

Actividad Biológica

1,2-O-Isopropylidene-alpha-D-xylofuranose, also known as Monoacetone-D-xylose, is a derivative of xylose that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

- Molecular Formula : C8H14O5

- Molecular Weight : 190.19 g/mol

- Melting Point : 69°C to 71°C

- Boiling Point : 112°C to 114°C at 0.06 mmHg

- Purity : 98% .

Biological Activities

- Antimicrobial Activity

-

Enzyme Inhibition

- A study highlighted its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound demonstrated moderate inhibition with a Ki value of 22.87 µM for one derivative and 7.49 µM for another . This suggests potential therapeutic applications in treating cognitive disorders.

-

Antiproliferative Effects

- The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Notably, derivatives of this compound showed significant activity against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines with GI50 values indicating moderate cytotoxicity . The modifications in the structure led to enhanced activity, suggesting that chemical derivatization can optimize its biological effects.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like AChE is crucial for its potential use in neuropharmacology.

- Cell Cycle Disruption : Its antiproliferative effects may involve interference with the cell cycle and apoptosis pathways .

- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against various viruses including HIV and influenza .

Table 1: Summary of Biological Activities

Selected Research Findings

- Synthesis and Evaluation : The synthesis of various derivatives has shown that structural modifications can enhance the biological profile significantly .

- Cholinesterase Inhibition Studies : Comparative studies with known inhibitors like galantamine have established a baseline for evaluating the efficacy of xylofuranose derivatives .

Q & A

Basic Research Questions

Q. What is the standard synthesis protocol for 1,2-O-Isopropylidene-α-D-xylofuranose from D-xylose?

- Methodological Answer : The synthesis involves acetonation of D-xylose using 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., H2SO4 or p-toluenesulfonic acid). The reaction selectively protects the 1,2-diol group, forming the isopropylidene acetal. Purification is typically achieved via silica gel column chromatography with hexane/ethyl acetate (70:30) as the eluent. The product is confirmed by NMR (δH 1.26 and 1.42 ppm for isopropylidene methyl groups) and melting point analysis (68–70°C) .

Q. How does the isopropylidene group influence the reactivity of hydroxyl groups in this compound?

- Methodological Answer : The 1,2-O-isopropylidene group acts as a rigid protecting group, locking the furanose ring in a specific conformation and shielding the 1,2-hydroxyls from nucleophilic or oxidative reactions. This allows selective functionalization at the 3-, 4-, or 5-positions. For example, 5-OH can be alkylated using NaH and alkyl halides in DMF .

Q. What spectroscopic techniques are critical for structural validation of derivatives?

- Methodological Answer :

- 1H/13C NMR : Key signals include δH 5.86 ppm (H-1, doublet, J = 3.5 Hz) and δC 112.9 ppm (isopropylidene quaternary carbon) .

- HRMS : Confirms molecular ion peaks (e.g., [M+Na]+ for C8H14O5 at m/z 213.0738) .

- X-ray crystallography : Resolves puckering parameters (e.g., Cremer-Pople coordinates for ring conformation analysis) .

Advanced Research Questions

Q. How can regioselective modification of the 3-OH and 5-OH positions be achieved?

- Methodological Answer :

- 3-OH Functionalization : Tosylation using p-toluenesulfonyl chloride (TsCl) and DMAP in CH2Cl2 at 0°C yields 3-O-tosyl derivatives, which can undergo nucleophilic substitution (e.g., azide displacement) .

- 5-OH Alkylation/Phosphonation : Use NaH as a base in DMF for alkylation with alkyl halides or diethyl phosphorochloridate for phosphonate ester formation .

Q. What computational approaches are used to study the furanose ring conformation?

- Methodological Answer : Molecular mechanics (MM3) or DFT calculations analyze puckering amplitudes and phase angles via Cremer-Pople parameters. For example, the ring adopts a 3T2 conformation with pseudorotation barriers calculated at ~2 kcal/mol .

Q. How is this compound utilized in synthesizing nucleoside analogs with antiviral activity?

- Methodological Answer :

- Triazole Derivatives : Click chemistry (CuAAC) between 5-O-propargyl derivatives and benzyl azides yields 1,2,3-triazole-linked nucleoside analogs. These are screened for activity against RNA viruses .

- Cyclic Enamine Scaffolds : Intramolecular cyclization of 5-O-tosyl derivatives forms constrained enamine intermediates, enabling stereoselective synthesis of polycyclic analogs for drug discovery .

Q. What strategies resolve contradictions in regioselectivity data during derivatization?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.